molecular formula C11H15BrO B8697125 3-(4-Bromophenyl)pentan-3-ol

3-(4-Bromophenyl)pentan-3-ol

Cat. No.: B8697125
M. Wt: 243.14 g/mol
InChI Key: IWDFTZQTTSOXEC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pentan-3-ol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

3-(4-bromophenyl)pentan-3-ol

InChI

InChI=1S/C11H15BrO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3

InChI Key

IWDFTZQTTSOXEC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 3 4 Bromophenyl Pentan 3 Ol

Precursor for Further Reactions

The compound's two functional groups can be targeted in subsequent synthetic steps:

Reactions at the Hydroxyl Group : The tertiary alcohol can undergo reactions typical for this functional group. It can be converted into an ether or an ester. Under strongly acidic conditions, it can be eliminated to form an alkene or participate in Friedel-Crafts alkylation reactions with other aromatic compounds, as the tertiary alcohol can be a precursor to a stable tertiary carbocation. researchgate.netnsf.gov

Reactions at the Bromine Atom : The bromine atom on the phenyl ring is a key site for modification. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

Synthesis of Derivatives

The 4-bromophenyl moiety enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl groups. rsc.org

Heck Coupling : Reaction with alkenes.

Buchwald-Hartwig Amination : Reaction with amines to form arylamine derivatives. researchgate.net

These reactions allow chemists to append a wide array of different substituents to the phenyl ring, creating a library of diverse derivatives from a single, readily accessible intermediate. This strategy is fundamental in the search for new drugs and materials. acs.orggoogle.com

Exploration of Derivatives and Analogues of 3 4 Bromophenyl Pentan 3 Ol

Systematic Structural Modifications

The synthesis of tertiary alcohols, such as 3-(4-Bromophenyl)pentan-3-ol, is commonly achieved through the Grignard reaction. This versatile method allows for the introduction of a wide variety of alkyl groups adjacent to the tertiary carbon. By reacting an appropriate ketone with a Grignard reagent, the alkyl chains can be systematically varied.

For instance, starting with 4-bromoacetophenone, the addition of different alkyl magnesium bromides can lead to a series of analogues with varying chain lengths and branching patterns. The general synthetic approach involves the reaction of a ketone with a Grignard reagent, followed by an acidic workup to yield the tertiary alcohol.

Table 1: Examples of Analogues with Varied Alkyl Chains

Starting Ketone Grignard Reagent Resulting Alcohol
4-Bromopropiophenone Ethylmagnesium bromide This compound
4-Bromobutyrophenone Methylmagnesium bromide 2-(4-Bromophenyl)pentan-2-ol
4-Bromoacetophenone Isopropylmagnesium bromide 2-(4-Bromophenyl)-3-methylbutan-2-ol

The steric hindrance introduced by bulkier alkyl groups, such as isopropyl or tert-butyl, can influence the reaction rates and yields. Research in this area focuses on optimizing reaction conditions to accommodate these variations and to study the resulting physicochemical properties of the synthesized alcohols.

The electronic nature of the phenyl ring in 3-aryl-3-pentanols can be fine-tuned by introducing various substituents. These substituents can exert their influence through inductive and resonance effects, thereby altering the molecule's polarity, reactivity, and potential biological interactions. The Hammett equation is often used to quantify these electronic effects.

The synthesis of these analogues typically starts from a substituted bromobenzene, which is then converted into a Grignard reagent and reacted with a suitable ketone, or by using a substituted benzaldehyde in a multi-step synthesis.

Table 2: Influence of Phenyl Ring Substituents

Substituent (X) Electronic Effect Example Compound
-Cl Electron-withdrawing (inductive) 3-(4-Bromo-3-chlorophenyl)pentan-3-ol
-CH₃ Electron-donating (inductive, hyperconjugation) 3-(4-Bromo-3-methylphenyl)pentan-3-ol
-OCH₃ Electron-donating (resonance), Electron-withdrawing (inductive) 3-(4-Bromo-3-methoxyphenyl)pentan-3-ol

Studies have shown that electron-withdrawing groups can increase the acidity of the hydroxyl proton, while electron-donating groups have the opposite effect. These modifications are crucial for modulating the molecule's interaction with biological targets.

Replacing the phenyl ring with a heteroaromatic system, such as thiophene or pyridine, introduces heteroatoms that can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. The synthesis of these heteroaryl analogues can be achieved by preparing the corresponding heteroaryl Grignard reagent and reacting it with an appropriate ketone.

For example, reacting 3-pentanone with the Grignard reagent derived from 2,5-dibromothiophene would yield 3-(5-bromothiophen-2-yl)pentan-3-ol. Similarly, using a bromopyridine derivative would lead to the corresponding pyridyl analogue.

Table 3: Examples of Heteroaryl Analogues

Heteroaryl Group Starting Heteroaryl Halide Resulting Alcohol
Bromothienyl 2,5-Dibromothiophene 3-(5-Bromothiophen-2-yl)pentan-3-ol

The incorporation of a cycloalkyl group in place of one of the ethyl chains at the tertiary carbon can introduce conformational rigidity and alter the lipophilicity of the molecule. The synthesis of such analogues can be approached by reacting a ketone bearing a cycloalkyl group with a Grignard reagent. For instance, reacting 1-(4-bromophenyl)cyclobutanol with ethylmagnesium bromide would be a potential route, though this specific reaction is not widely documented. A more general approach involves the reaction of a cycloalkyl ketone with an aryl Grignard reagent.

Table 4: Proposed Cycloalkyl-Substituted Analogues

Starting Ketone Grignard Reagent Proposed Alcohol
1-(4-Bromophenyl)cyclopropan-1-one Ethylmagnesium bromide 1-(4-Bromophenyl)-1-ethylcyclopropan-1-ol

Synthesis and Characterization of Novel Structural Analogues and Heterocyclic Systems

Beyond simple modifications of the core structure, the synthesis of more complex derivatives, such as those incorporating heterocyclic rings, has been an area of active research.

Pyrazoline derivatives are a well-known class of heterocyclic compounds with a wide range of chemical and biological applications. The synthesis of pyrazoline-based analogues related to this compound can be conceptualized through a multi-step sequence starting from a chalcone precursor. Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation of an appropriate aryl aldehyde with a ketone.

A plausible synthetic route to a pyrazoline analogue could involve the dehydration of this compound to form an alkene, followed by oxidation to an appropriate ketone, which could then be used to form a chalcone. A more direct, though conceptually related, approach involves the reaction of a chalcone with hydrazine or a substituted hydrazine.

The general reaction for the synthesis of pyrazolines from chalcones is as follows:

Step 1: Chalcone Synthesis: An aryl aldehyde is reacted with an acetophenone in the presence of a base (e.g., NaOH or KOH) to form a chalcone. For example, 4-bromobenzaldehyde can be reacted with acetophenone to yield (E)-1-phenyl-3-(4-bromophenyl)prop-2-en-1-one.

Step 2: Pyrazoline Formation: The synthesized chalcone is then reacted with hydrazine hydrate (or a derivative) in a suitable solvent like ethanol, often in the presence of an acid catalyst like acetic acid, to yield the corresponding pyrazoline derivative through a cyclization reaction. thepharmajournal.comdergipark.org.tr

Table 5: Characterization Data for a Representative Pyrazoline Synthesis

Reaction Step Reactants Product Key Characterization Data
Chalcone Synthesis 4-Bromobenzaldehyde, Acetophenone (E)-1-Phenyl-3-(4-bromophenyl)prop-2-en-1-one IR (cm⁻¹): ~1660 (C=O), ~1600 (C=C). ¹H NMR (δ, ppm): Aromatic protons, two doublets for the vinyl protons.

The newly synthesized pyrazoline derivatives are typically characterized using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. dergipark.org.tr

Oxetane-Derived Analogues

Oxetanes, four-membered saturated heterocyclic ethers, are of significant interest in medicinal chemistry. They are often used as bioisosteric replacements for gem-dimethyl and carbonyl groups, capable of improving physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.netnih.gov The introduction of an oxetane ring in place of the pentyl group of this compound results in a notable analogue, 3-(4-bromophenyl)oxetan-3-ol. sigmaaldrich.com

The synthesis of such 3-aryl-oxetan-3-ols is typically achieved through the reaction of 3-oxetanone with an appropriate Grignard reagent. nih.gov In the case of 3-(4-bromophenyl)oxetan-3-ol, the synthesis would involve the addition of 4-bromophenylmagnesium bromide to 3-oxetanone. This versatile precursor, 3-oxetanone, allows for the creation of a wide array of 3-substituted oxetanes. nih.govchemrxiv.org The resulting tertiary alcohol, 3-(4-bromophenyl)oxetan-3-ol, can undergo further reactions, such as SN1 substitutions with thiols and alcohols, to generate additional derivatives. nih.gov

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)oxetan-3-ol

Property Value
IUPAC Name 3-(4-bromophenyl)-3-oxetanol
CAS Number 1093878-32-0
InChI Key KNQDDTUCGFNECR-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Quinoline Derivatives Derived from Related Precursors

Quinoline, a bicyclic aromatic heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. researchgate.netpurdue.edu While direct derivation from this compound is not commonly reported, quinoline derivatives can be synthesized from precursors structurally related to its components, such as those arising from 2-aminochalcones. mdpi.com

Several established methods are employed for quinoline synthesis, including the Povarov, Doebner, and Pfitzinger reactions. purdue.edu For instance, a Pfitzinger-type reaction can synthesize quinoline-3,4-dicarboxylate derivatives through a three-component reaction between isatin, a 1,3-dicarbonyl compound, and an alcohol. researchgate.net Another approach involves the intramolecular cyclization of 2-aminochalcones, which can be prepared from substituted 2-aminoacetophenones and benzaldehydes. Using a precursor like 4-bromobenzaldehyde could lead to quinoline structures bearing the key 4-bromophenyl moiety. mdpi.com These synthetic strategies highlight pathways to novel quinoline-based structures that incorporate the key phenyl-halide feature of this compound, enabling the exploration of this chemical space for potential biological activity. researchgate.netpurdue.edu

Tetrahydrofuran Analogues

Tetrahydrofuran, a five-membered saturated cyclic ether, represents another important heterocyclic system used in the design of chemical analogues. The substitution of the core pentanol structure with a tetrahydrofuran ring can significantly impact the molecule's properties and biological activity.

In one medicinal chemistry campaign, a tetrahydrofuran analogue was serendipitously discovered through a bromoetherification reaction. nih.gov This study highlighted the profound impact of the heterocyclic ring structure on biological function, as the tetrahydrofuran analogue was found to be three orders of magnitude less potent in an antiproliferative assay compared to its corresponding tetrahydropyran counterparts. nih.gov This finding underscores the significance of the specific heterocyclic ring in presenting key functional groups, such as an epoxide, to a biological target. nih.gov The synthesis of tetrahydrofuran analogues related to this compound could proceed through intramolecular cyclization of a suitable unsaturated alcohol precursor, potentially derived from 4-bromobenzaldehyde. rug.nl

Thietane Dioxide Structures

Thietanes, four-membered rings containing a sulfur atom, and their oxidized forms, thietane dioxides, are increasingly utilized as polar motifs in medicinal chemistry. chemrxiv.org The synthesis of 3,3-disubstituted thietane dioxides provides a direct pathway to analogues of this compound.

The synthetic route typically begins with thietan-3-one, which reacts with a Grignard reagent to form a tertiary thietanol. chemrxiv.orgacs.org For example, reacting thietan-3-one with 4-chlorophenyl magnesium bromide yields 3-(4-chlorophenyl)thietan-3-ol. acs.org A similar reaction with 4-bromophenylmagnesium bromide would produce the corresponding 3-(4-bromophenyl)thietan-3-ol. Subsequent oxidation of the sulfur atom in the thietanol, commonly with an oxidizing agent like m-CPBA, yields the stable thietane dioxide structure, 3-hydroxy-3-(4-bromophenyl)thietane 1,1-dioxide. chemrxiv.orgacs.org These thietanol dioxides can then serve as precursors for further diversification by reacting with various nucleophiles, such as arenes and thiols, under acidic conditions. chemrxiv.org

Table 2: Representative Synthesis of a 3-Aryl-Thietanol Dioxide

Step Reactants Product
1 Thietan-3-one, 4-Methoxyphenyl magnesium bromide 3-(4-Methoxyphenyl)thietan-3-ol

This table illustrates the general synthetic pathway described in the literature. chemrxiv.orgacs.org

Structure-Reactivity and Structure-Property Relationship Studies within Analogues

The systematic modification of the this compound scaffold and the study of its analogues have provided valuable insights into structure-activity relationships (SAR) and structure-property relationships (SPR). These studies are crucial for optimizing the performance of molecules for specific applications, such as in the development of molecular glue degraders.

In a study focused on developing degraders for the transcription factor ZBTB11, researchers synthesized a series of analogues based on a structurally related compound, 3-(3-bromophenyl)pentan-3-ol. acs.org Their findings revealed that the position and nature of substituents on the phenyl ring significantly impacted the degradation potency. For instance, an unsubstituted aryl ring was found to be the least effective. Electron-withdrawing groups, such as a trifluoromethyl group at the para position, demonstrated the highest degradation activity against ZBTB11. Conversely, electron-donating groups like methyl or methoxy groups tended to reduce the degradation potency. acs.org Furthermore, substitutions at the ortho position of the phenyl ring were generally not favored and led to a diminished degradation potency. acs.org

Synthetic Applications and Chemical Utility of 3 4 Bromophenyl Pentan 3 Ol

Role as a Key Building Block in Multi-Step Organic Synthesis

The bifunctional nature of 3-(4-Bromophenyl)pentan-3-ol, possessing both a reactive bromine atom and a hydroxyl group, makes it a valuable precursor in multi-step synthetic sequences.

The bromophenyl group is a common feature in many pharmaceutical compounds. nih.govresearchgate.netnih.gov The bromine atom can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. researchgate.net This versatility is crucial in the construction of complex molecular architectures required for biologically active molecules.

The combination of a modifiable bromophenyl group and a metabolically robust tertiary alcohol makes this compound a promising starting material for the synthesis of novel pharmaceutical intermediates. For instance, the bromine atom could be used as a handle to introduce a new aryl or alkyl group via a Suzuki coupling, while the tertiary alcohol could be maintained or further functionalized.

Table 2: Potential Pharmaceutical Applications of the this compound Scaffold

Structural FeaturePotential Role in PharmaceuticalsRelevant Synthetic Transformations
4-Bromophenyl GroupSite for molecular diversification, present in many bioactive molecules. nih.govresearchgate.netnih.govSuzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions. researchgate.net
Tertiary AlcoholImproves metabolic stability, can form hydrogen bonds with biological targets. nih.govresearchgate.netnih.govProtection/deprotection, etherification, esterification.

Similar to the pharmaceutical industry, the agrochemical sector utilizes brominated aromatic compounds as key building blocks for the synthesis of pesticides and herbicides. nbinno.com The bromophenyl moiety can be a crucial part of the pharmacophore responsible for the biological activity of the agrochemical. The versatility of the bromine atom allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of activity, selectivity, and environmental persistence.

Furthermore, aryl-substituted alcohols and their derivatives can be found in a variety of specialty chemicals, including fragrances, flavorings, and other fine chemicals. The specific structure of this compound could be a precursor to compounds with unique sensory properties or other specialized applications.

Applications in Material Science through Polymerization or Derivatization

The presence of the bromophenyl group in this compound opens up possibilities for its use in material science. Brominated aromatic compounds are frequently used as monomers or precursors for functional polymers. researchgate.netntu.edu.sgrsc.org The bromine atom can serve as a reactive site for polymerization reactions, such as Suzuki or Heck polycondensation, leading to the formation of conjugated polymers with interesting electronic and optical properties.

Additionally, the tertiary alcohol group could be derivatized to introduce other functional groups suitable for polymerization. For example, it could be converted into an acrylate or methacrylate group, which could then undergo free-radical polymerization to produce a side-chain functionalized polymer. Such polymers could have applications in coatings, adhesives, or as functional additives.

The combination of the rigid bromophenyl unit and the flexible pentanol chain could lead to polymers with tailored thermal and mechanical properties. The bromine atom also imparts a degree of flame retardancy, which could be a beneficial property in certain material applications.

Utilization in the Design and Synthesis of Ligands for Catalysis

The structure of this compound suggests its potential as a precursor for the synthesis of ligands used in catalysis. The bromophenyl group can be a starting point for the introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, which are essential components of many catalytic systems. researchgate.netescholarship.org

For example, the bromine atom could be displaced by a phosphine group via a metal-catalyzed phosphination reaction. The resulting phosphine-containing molecule could then act as a ligand for transition metals like palladium, rhodium, or nickel, which are widely used in a variety of catalytic transformations. The tertiary alcohol moiety could also play a role in the ligand's properties, potentially influencing its solubility or its interaction with the metal center through hydrogen bonding. While direct catalytic applications of tertiary alcohols are less common, their functionalization is a key step in ligand synthesis. rsc.orgthieme-connect.com

Table 3: Overview of Synthetic Utility

Area of ApplicationKey Functional GroupPotential Transformations
Pharmaceuticals4-Bromophenyl, Tertiary AlcoholCross-coupling, Functional group interconversion
Agrochemicals4-BromophenylIntroduction of bioactive moieties
Material Science4-Bromophenyl, Tertiary AlcoholPolymerization, Derivatization for functional monomers
Catalysis4-BromophenylSynthesis of phosphine or other coordinating ligands

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The classical synthesis of 3-(4-bromophenyl)pentan-3-ol typically involves the Grignard reaction between ethyl magnesium bromide and 4-bromoacetophenone. While effective, this method presents challenges related to the use of stoichiometric organometallic reagents and anhydrous reaction conditions. Future research will likely focus on developing more sustainable and atom-economical synthetic routes.

Key areas of investigation include:

Catalytic Approaches: The development of catalytic methods, such as transition-metal-catalyzed additions of organoboron or organozinc reagents to ketones, could provide milder and more efficient alternatives to the Grignard reaction.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based protocols for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, to mediate the synthesis of chiral tertiary alcohols is a growing area of interest. Future work may explore the potential of engineered enzymes to produce enantiomerically pure forms of this compound and its analogues.

Deeper Mechanistic Insights into Complex Transformations

While the fundamental reactions involving this compound are well-understood, deeper mechanistic studies are needed to unravel the intricacies of more complex transformations. For instance, the precise mechanisms of metal-catalyzed cross-coupling reactions at the bromide position, in the presence of the tertiary alcohol functionality, warrant further investigation. Understanding these mechanisms can lead to the development of more efficient and selective catalysts.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational modeling, will be instrumental in elucidating reaction intermediates and transition states. This knowledge will enable the rational design of reaction conditions to minimize side products and maximize yields.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the hydroxyl group and the carbon-bromine bond—presents both a challenge and an opportunity for selective functionalization. Future research will focus on developing highly chemo- and regioselective methods to modify one site without affecting the other.

For example, developing orthogonal protection-deprotection strategies will be crucial for sequential functionalization. Furthermore, the development of catalysts that can selectively activate either the C-Br bond or the C-O bond of the alcohol will open up new synthetic possibilities. This will allow for the controlled and predictable synthesis of bifunctional molecules with diverse applications.

Integration into Complex Molecular Architectures and Natural Product Synthesis

The this compound moiety can serve as a valuable building block in the synthesis of more complex molecules, including natural products and their analogues. The bromine atom provides a handle for the introduction of various substituents through cross-coupling reactions, allowing for the construction of intricate carbon skeletons.

Future research will likely see the incorporation of this scaffold into the total synthesis of biologically active compounds. Its unique steric and electronic properties may impart desirable pharmacological characteristics to the target molecules. The development of efficient methods to integrate this fragment into larger molecular frameworks will be a key focus.

Advanced Computational Design of New Analogues with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the physicochemical and biological properties of novel analogues.

By systematically modifying the substituents on the phenyl ring or the alkyl chains of the pentanol core, it is possible to fine-tune properties such as solubility, lipophilicity, and binding affinity to biological targets. This in-silico design approach can significantly accelerate the discovery of new materials and therapeutic agents by prioritizing the synthesis of the most promising candidates. Future work will likely involve a synergistic approach, combining computational design with experimental validation to develop new analogues with tailored functionalities for applications in materials science, agrochemicals, and pharmaceuticals.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-(4-Bromophenyl)pentan-3-ol, and how can reaction conditions be optimized?

Answer:
A standard approach involves the Grignard reaction, where a bromophenylmagnesium bromide derivative reacts with a ketone precursor (e.g., pentan-3-one). Critical parameters include:

  • Temperature control : Maintain −10°C to 0°C during reagent addition to minimize side reactions like elimination .
  • Solvent selection : Anhydrous THF or diethyl ether is preferred to stabilize the Grignard intermediate .
  • Workup : Acidic hydrolysis (e.g., dilute HCl) followed by extraction (ethyl acetate) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How do competing mechanistic pathways (e.g., elimination vs. nucleophilic substitution) influence the yield of this compound, and how can these be suppressed?

Answer:
The bromine substituent’s steric and electronic effects can promote elimination (e.g., forming alkenes) under high-temperature or basic conditions. Mitigation strategies:

  • Low-temperature synthesis : Reduces thermal activation of elimination pathways .
  • Protic additives : Small amounts of H2O or alcohols protonate intermediates, favoring nucleophilic addition over β-hydride elimination .
  • Spectroscopic monitoring : Use in-situ FTIR or GC-MS to detect elimination byproducts (e.g., pent-2-ene) and adjust reaction parameters dynamically .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for a singlet at δ ~1.5 ppm (C3-OH proton, exchangeable) and aromatic protons (δ 7.2–7.6 ppm) integrating for the 4-bromophenyl group .
    • ¹³C NMR : A quaternary carbon at ~85 ppm (C3) confirms the tertiary alcohol .
  • Mass spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 257 (C11H14BrO) .
  • Melting point : Compare experimental mp (if solid) to literature values to assess purity .

Advanced: How do contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) arise, and how can they be resolved?

Answer:
Contradictions may stem from:

  • Dynamic effects : Conformational flexibility of the pentanol chain causing signal broadening. Use variable-temperature NMR to freeze rotamers .
  • Residual solvents : Deuterated solvent impurities (e.g., DMSO-d5) can split signals. Re-purify the compound or switch solvents .
  • Diastereomeric byproducts : If chirality is introduced, chiral HPLC or Mosher’s ester derivatization can isolate enantiomers .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Answer:

  • Toxicity : Brominated aromatics may exhibit neurotoxic effects. Use fume hoods and PPE (gloves, goggles) .
  • Flammability : Tertiary alcohols are less flammable than primary counterparts, but store away from oxidizers .
  • Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste for incineration .

Advanced: How can this compound serve as a building block in synthesizing functional materials (e.g., liquid crystals or bioactive molecules)?

Answer:

  • Liquid crystals : The bromophenyl group enhances polarizability, enabling mesophase formation. Couple with alkyl chains via esterification or etherification .
  • Pharmaceutical intermediates : The tertiary alcohol can be oxidized to a ketone for further functionalization (e.g., forming oxadiazoles for kinase inhibitors) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to extend conjugation for optoelectronic materials .

Advanced: What computational methods are effective for modeling the electronic properties of this compound, and how do they align with experimental data?

Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and predict NMR chemical shifts (deviations <5% from experimental values) .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) by simulating the bromophenyl group’s hydrophobic binding .
  • UV-Vis simulations : TD-DFT can model absorption spectra for applications in photoresponsive materials .

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